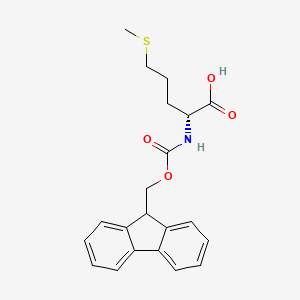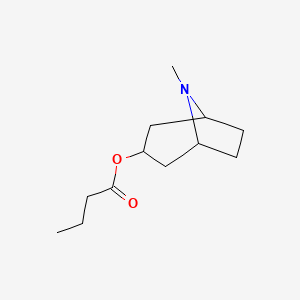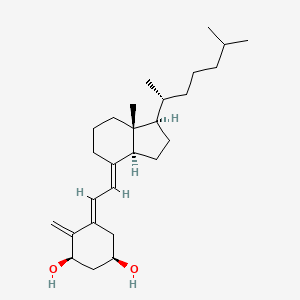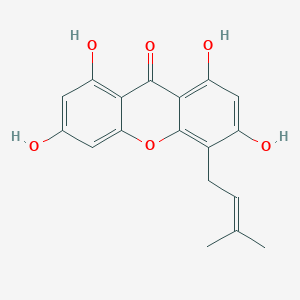
Fmoc-D-HoMet-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Homocysteine-OH is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Homocysteine-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homocysteine is protected using the Fmoc group. This is usually achieved by reacting D-homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Homocysteine-OH in high purity.
Industrial Production Methods
Industrial production of Fmoc-D-Homocysteine-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Homocysteine-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfoxides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields D-homocysteine.
Disulfides/Sulfoxides: Oxidation of the thiol group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-Homocysteine-OH is primarily used in peptide synthesis. Its Fmoc-protected form allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, peptides synthesized using Fmoc-D-Homocysteine-OH can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides containing D-homocysteine residues are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, Fmoc-D-Homocysteine-OH is used in the synthesis of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides containing D-homocysteine residues involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, peptides may inhibit enzymes, block receptor-ligand interactions, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Methionine-OH: Similar in structure but contains a methyl group instead of a thiol group.
Fmoc-D-Cysteine-OH: Contains a thiol group but lacks the additional methylene group present in homocysteine.
Uniqueness
Fmoc-D-Homocysteine-OH is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications. Its structure enables the synthesis of peptides with specific properties and functionalities that are not achievable with other amino acids.
By understanding the properties and applications of Fmoc-D-Homocysteine-OH, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI Key |
UHGACWRTDMBMEV-LJQANCHMSA-N |
Isomeric SMILES |
CSCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)


![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)


![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)

